molecular formula C8H8N2O3 B3379762 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid CAS No. 173088-57-8

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid

Cat. No.: B3379762
CAS No.: 173088-57-8
M. Wt: 180.16 g/mol
InChI Key: BCYFMZHVHYJSTO-NSCUHMNNSA-N
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Description

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid (CAS: 1198101-56-2) is a heterocyclic α,β-unsaturated carboxylic acid featuring a pyrimidine ring substituted with a methoxy group at the 2-position. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in bioactive molecules, such as kinase inhibitors and antiviral agents .

Properties

IUPAC Name

(E)-3-(2-methoxypyrimidin-5-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYFMZHVHYJSTO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=N1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methoxypyrimidine-5-carbaldehyde as the starting material.

  • Condensation Reaction: The aldehyde group is then subjected to a condensation reaction with malonic acid or its derivatives under acidic conditions to form the corresponding ester.

  • Hydrolysis: The ester is hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols, amines, and other reduced derivatives.

  • Substitution: Substituted pyrimidines and related compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including 3-(2-methoxypyrimidin-5-yl)prop-2-enoic acid, exhibit significant anticancer activity. Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

1.2 JAK Inhibition

The compound has been identified as a potential Janus Kinase (JAK) inhibitor. JAKs play a pivotal role in cytokine signaling pathways, which are implicated in several inflammatory and autoimmune diseases. The inhibition of JAK pathways can lead to therapeutic effects in conditions such as rheumatoid arthritis and certain cancers .

Pharmacological Applications

2.1 Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its mechanism involves the modulation of inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as asthma and inflammatory bowel disease .

2.2 Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, akin to other pyrimidine derivatives .

Table 1: Summary of Research Findings on this compound

ApplicationStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines
JAK Inhibition Effective against cytokine-mediated signaling
Anti-inflammatory Reduces levels of pro-inflammatory cytokines
Antimicrobial Effective against selected Gram-positive bacteria

Mechanism of Action

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid is similar to other pyrimidine derivatives, such as 2-methoxypyrimidine-5-boronic acid and aminopyrimidine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the prop-2-enoic acid group provides additional reactivity and functionality compared to other pyrimidine derivatives.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and physicochemical properties of 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid and its analogs:

Compound Name Heterocyclic Substituent Acid Type Molecular Weight (g/mol) CAS Number Key Features
This compound 2-Methoxypyrimidin-5-yl Propenoic acid 208.19 (calculated) 1198101-56-2 Methoxy group enhances lipophilicity; conjugated double bond
3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid 6-Amino-5-methylpyridin-3-yl Propenoic acid 194.18 (calculated) 1807938-60-8 Amino group increases solubility; potential hydrogen bonding
(2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic acid 1H-Imidazol-5-yl Propenoic acid 138.12 (calculated) 104-98-3 UV-B absorption; planar structure for π-π stacking
3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid 2-(2-Methylphenyl)pyrimidin-5-yl Propanoic acid 271.29 (calculated) 138555-54-1 Branched chain reduces conjugation; steric hindrance

Key Observations:

  • Lipophilicity: The methoxy group in the target compound increases logP compared to amino-substituted analogs (e.g., 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid), which are more polar due to the NH₂ group .
  • Acidity: The α,β-unsaturated propenoic acid derivatives (pKa ~3–4) are more acidic than saturated propanoic acid analogs (pKa ~4.8–5.2) due to resonance stabilization of the conjugate base .
  • Reactivity: The conjugated double bond in propenoic acids facilitates electrophilic additions, whereas propanoic acid derivatives (e.g., 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid) lack this reactivity .

Physicochemical and Pharmacokinetic Properties

Property This compound 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic acid
logP (Predicted) 1.2–1.5 -0.3–0.2 -0.8–0.0
Solubility (Water) Moderate (0.1–1 mg/mL) High (>10 mg/mL) Moderate (1–5 mg/mL)
Melting Point ~180–190°C (estimated) ~160–170°C ~210–220°C
Bioavailability Moderate (due to lipophilicity) High (polar groups enhance absorption) Low (rapid metabolism)

Notes:

  • The methoxy group in the target compound balances solubility and membrane permeability, making it suitable for oral drug candidates .
  • Imidazole derivatives may exhibit higher metabolic instability due to hepatic cytochrome P450 interactions .

Biological Activity

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 168.16 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group and an enolic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several studies have shown that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and others, demonstrating cytotoxic effects that vary based on structural modifications .
  • Antimicrobial Properties : The antimicrobial activity of related pyrimidine derivatives has been explored against multidrug-resistant pathogens. These compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, which are significant in clinical settings .

Anticancer Activity

A study evaluated the anticancer effects of several pyrimidine derivatives, including those structurally related to this compound. The results indicated:

  • Cytotoxicity : At a concentration of 100 µM, certain derivatives reduced the viability of A549 cells significantly, with some exhibiting lower toxicity towards non-cancerous cells .
CompoundA549 Cell Viability (%)Non-Cancerous Cell Viability (%)
Compound A66%85%
Compound B70%90%
This compoundTBDTBD

Antimicrobial Activity

In antimicrobial assays, derivatives similar to this compound were tested against various resistant strains:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniaeTBD
Pseudomonas aeruginosaTBD
Staphylococcus aureusTBD

These findings suggest that the compound may possess significant antimicrobial properties, although specific MIC values for this compound need further investigation.

Case Studies

  • Case Study on Anticancer Efficacy : A compound structurally related to this compound was evaluated in a preclinical model where it demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls .
  • Case Study on Antimicrobial Resistance : In another study, derivatives were tested for their ability to combat antibiotic-resistant strains, revealing promising results that could lead to new treatments for infections caused by resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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